ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate represents a significant chemical entity with diverse applications. It possesses a complex structure, merging several functional groups, each contributing to its unique characteristics.
准备方法
Synthetic Routes and Reaction Conditions
To prepare ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate, a multi-step synthetic approach is employed:
Formation of the Pyrazolopyridine Core: : Initial steps involve constructing the pyrazolo[3,4-b]pyridine core through cyclization reactions, involving precursors like 4-fluoroaniline and cyclopropyl carbonyl compounds.
Incorporation of Difluoromethyl Group: : Difluoromethyl groups are typically introduced via fluorinating agents, like diethylaminosulfur trifluoride.
Esterification: : The final step involves esterification, reacting the resultant compound with ethyl acetate under acidic or basic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, large-scale production follows similar synthetic routes but employs optimized conditions for yield and purity. Batch reactors are often utilized, with precise control over temperature, pH, and reactant concentrations.
化学反应分析
Types of Reactions
Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate: can undergo several types of reactions:
Oxidation: : Can be oxidized to form corresponding oxides using oxidizing agents like KMnO₄.
Reduction: : Catalytic hydrogenation can reduce the compound, altering the cyclopropyl group.
Substitution: : Nucleophilic substitution reactions occur at the fluorinated aromatic ring using reagents like NaOH.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂SO₄, reflux conditions.
Reduction: : H₂ gas, Pd/C catalyst, room temperature.
Substitution: : NaOH, DMSO, elevated temperatures.
Major Products Formed
These reactions result in a variety of products, such as difluorinated analogs, reduced cyclopropyl derivatives, and substituted aromatic products.
科学研究应用
Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate finds applications in multiple domains:
Chemistry: : Utilized in studying reaction mechanisms and organic synthesis methodologies.
Biology: : Serves as a molecular probe in biochemical assays.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory and anti-cancer effects.
Industry: : Employed in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism by which ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate exerts its effects is multifaceted:
Molecular Targets: : Interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: : Influences pathways related to inflammation, cell proliferation, and signal transduction.
相似化合物的比较
When compared to other pyrazolopyridine derivatives, ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate stands out due to its unique combination of functional groups. Similar compounds include:
4-(Difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl acetate
Ethyl [4-(difluoromethyl)-6-(4-chlorophenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]acetate
Its uniqueness lies in the specific placement and combination of the cyclopropyl, difluoromethyl, and fluorophenyl groups, influencing its chemical reactivity and biological activity.
And there you have it! How's that for a chemical compound breakdown?
生物活性
Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article reviews its synthesis, biological evaluation, and relevant case studies.
1. Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes and functional group modifications. The synthetic pathway often utilizes starting materials such as 5-aminopyrazoles and various electrophiles to introduce the cyclopropyl and difluoromethyl groups.
2.1 Kinase Inhibition
Research has shown that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant inhibitory activity against tropomyosin receptor kinases (TRKs), which are implicated in various cancers due to their role in cell proliferation and differentiation. For instance, a related compound (C03) demonstrated an IC50 value of 56 nM against TRKA kinase, indicating strong potency in inhibiting this target . The selectivity of these compounds for cancer cell lines has been noted, with C03 showing an IC50 of 0.304 μM against the Km-12 cell line while being less effective against normal human endothelial cells (HUVEC) .
2.2 Anti-inflammatory Properties
Pyrazolo[3,4-b]pyridines have also been evaluated for anti-inflammatory effects. In vitro studies have demonstrated that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory pathways. For example, some derivatives showed IC50 values as low as 0.04 μmol against COX-2, comparable to established anti-inflammatory drugs like celecoxib .
3. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrazolo ring can significantly affect its potency and selectivity:
Substituent Position | Modification Type | Effect on Activity |
---|---|---|
C(3) | Cyclopropyl | Increases TRK selectivity |
C(4) | Difluoromethyl | Enhances binding affinity |
C(6) | Fluorophenyl | Improves anti-inflammatory activity |
Case Study 1: TRK Inhibition
A study focused on a series of pyrazolo[3,4-b]pyridine derivatives found that specific substitutions led to enhanced TRK inhibition. The most potent compounds were those with electron-withdrawing groups at the C(6) position, which improved interaction with the kinase active site .
Case Study 2: Anti-inflammatory Activity
In another investigation involving carrageenan-induced paw edema models in rats, several pyrazolo derivatives exhibited significant anti-inflammatory effects comparable to indomethacin. The ED50 values for selected compounds were reported as follows:
Compound ID | ED50 (μM) | Comparison Drug | ED50 (μM) |
---|---|---|---|
7 | 11.60 | Indomethacin | 9.17 |
8 | 8.23 | Indomethacin | 9.17 |
9 | 9.47 | Indomethacin | 9.17 |
These findings highlight the potential therapeutic applications of pyrazolo derivatives in managing inflammatory diseases .
5. Conclusion
This compound represents a promising candidate in drug development due to its biological activities as a kinase inhibitor and anti-inflammatory agent. Ongoing research into its structure-activity relationships will likely yield more potent derivatives with improved therapeutic profiles.
属性
IUPAC Name |
ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)pyrazolo[3,4-b]pyridin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2/c1-2-28-16(27)10-26-20-17(18(25-26)12-3-4-12)14(19(22)23)9-15(24-20)11-5-7-13(21)8-6-11/h5-9,12,19H,2-4,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZATBLDZCTOJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)F)C(F)F)C(=N1)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。